NSC781406

Descripción

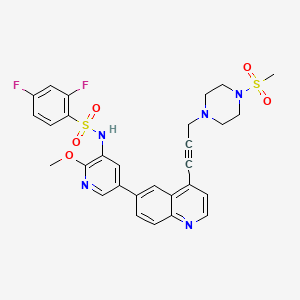

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRINJUWZRLWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F2N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanisms of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel anti-cancer therapeutics necessitates a profound understanding of their molecular mechanisms of action. This guide provides a technical overview of key pathways targeted by anti-cancer agents, with a focus on the induction of apoptosis, a critical process for eliminating malignant cells. While specific data for NSC781406 is not publicly available, this document will delve into the general principles and experimental approaches used to elucidate the mechanism of action of anti-cancer compounds. We will explore the signaling cascades involved in programmed cell death and provide detailed protocols for essential laboratory techniques used to characterize the efficacy and molecular effects of potential cancer drugs.

Introduction to Apoptosis in Cancer Therapy

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis by eliminating damaged or unwanted cells.[1][2][3] Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation and tumor growth.[1][2] Therefore, inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents.[1][3] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death.[1][3]

Signaling Pathways

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate pro-caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., NSC compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5][6][7]

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It can be used to analyze the expression levels of key apoptosis-related proteins.[8][9][10][11]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer to extract total protein. Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Data Presentation

Quantitative data from experiments such as cell viability assays should be summarized in clearly structured tables to facilitate comparison. An example of how to present IC50 values is shown below.

Table 1: Hypothetical IC50 Values of a Test Compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.2 ± 2.1 |

| A549 | Lung Cancer | 25.8 ± 3.5 |

| HCT116 | Colon Cancer | 10.5 ± 1.8 |

| HeLa | Cervical Cancer | 18.9 ± 2.7 |

Values are presented as mean ± standard deviation from three independent experiments.

Conclusion

Elucidating the mechanism of action of novel anti-cancer compounds is fundamental to their development and clinical application. This guide has provided a technical overview of apoptosis, a key mechanism of cell death induced by many chemotherapeutic agents, and detailed protocols for essential experimental techniques. While specific information regarding NSC781406 is not currently available in the public domain, the principles and methodologies described herein provide a robust framework for the investigation of any potential anti-cancer drug. By employing these approaches, researchers can gain critical insights into the molecular pathways targeted by new therapeutics, paving the way for more effective and personalized cancer treatments.

References

- 1. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. broadpharm.com [broadpharm.com]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. addgene.org [addgene.org]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - DE [thermofisher.com]

NSC781406: A Potent Dual PI3K/mTOR Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1] Dual inhibition of both PI3K and mTOR has emerged as a promising strategy to overcome the feedback loops and resistance mechanisms associated with single-agent therapies targeting this pathway.[2][3] NSC781406 has been identified as a highly potent, dual inhibitor of PI3K and mTOR, demonstrating significant antitumor activity in preclinical models.[1][4] This technical guide provides a comprehensive overview of NSC781406, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Mechanism of Action

NSC781406 exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of PI3K and mTOR kinases. By targeting both PI3K and mTOR, NSC781406 effectively blocks two key nodes in the signaling cascade, leading to a more comprehensive and sustained inhibition of downstream signaling. This dual inhibition prevents the activation of Akt and downstream effectors of mTOR, such as S6 ribosomal protein and 4EBP1, which are crucial for protein synthesis and cell cycle progression.[5]

Quantitative Biological Data

The biological activity of NSC781406 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of NSC781406

| Target | IC50 (nM) |

| PI3Kα | 2.0[1][4] |

| PI3Kβ | 9.4[1] |

| PI3Kγ | 2.7[1] |

| PI3Kδ | 14[1] |

| mTOR | 5.4[1] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anti-proliferative Activity of NSC781406

| Cell Line | Cancer Type | GI50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 1780[1] |

| BEL-7404 | Hepatocellular Carcinoma | 20[1][4] |

| HCT-116 | Colon Cancer | Data Not Available |

| MDA-MB-231 | Breast Cancer | Data Not Available |

| Mean (60 cell lines) | Various Cancers | 65 [1][4] |

GI50: The concentration of a drug that inhibits the growth of 50% of a cell population.

Table 3: In Vivo Antitumor Efficacy of NSC781406

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition |

| BEL-7404 Xenograft | NSC781406 | 30 mg/kg | 52% reduction in relative tumor volume |

| BEL-7404 Xenograft | Sorafenib (control) | 50 mg/kg | 44% reduction in relative tumor volume |

Xenograft Model: A model where tissues or cells from one species are transplanted into a different species.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PI3K/mTOR signaling pathway and the general experimental workflows used to characterize NSC781406.

Caption: PI3K/mTOR signaling pathway with NSC781406 inhibition points.

Caption: General experimental workflow for characterizing NSC781406.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of NSC781406.

PI3K and mTOR Kinase Assays

This protocol is for determining the in vitro inhibitory activity of NSC781406 against PI3K isoforms and mTOR.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM Na3VO4)

-

ATP

-

Substrate (e.g., phosphatidylinositol for PI3K, inactive S6K1 for mTOR)

-

NSC781406

-

Reference inhibitor (e.g., PI-103)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of NSC781406 and the reference inhibitor in kinase buffer. The top concentration is typically 100 nM or 500 nM, with three-fold dilutions for a ten-point curve.[4]

-

Add the diluted compounds to the wells of a 96-well plate in duplicate.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

This protocol is for assessing the anti-proliferative effects of NSC781406 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116, MDA-MB-231, BEL-7404)

-

Cell culture medium and supplements

-

NSC781406

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 40,000–50,000 cells/mL and allow them to attach overnight.[4]

-

Treat the cells with various concentrations of NSC781406 for 72 hours.[4]

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis

This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with NSC781406.

Materials:

-

Cancer cell lines

-

NSC781406

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with NSC781406 at the desired concentrations for the specified time.

-

Lyse the cells in cold lysis buffer and collect the supernatant after centrifugation.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of NSC781406 on protein phosphorylation.

In Vivo Hepatocellular Carcinoma Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of NSC781406 in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice)

-

Hepatocellular carcinoma cells (e.g., BEL-7404)

-

NSC781406

-

Vehicle control (e.g., corn oil)

-

Positive control (e.g., Sorafenib)

-

Calipers

Procedure:

-

Subcutaneously inject BEL-7404 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to treatment groups (vehicle, NSC781406, positive control).

-

Administer the treatments daily via the appropriate route (e.g., oral gavage).

-

Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (length × width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After the treatment period, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

NSC781406 is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity across a broad range of cancer cell lines and demonstrated in vivo efficacy in a hepatocellular carcinoma xenograft model.[1][4] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of NSC781406. Its dual-targeting mechanism of action holds promise for overcoming some of the limitations of single-agent PI3K/mTOR pathway inhibitors. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile.

References

- 1. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. arts.units.it [arts.units.it]

In-Depth Technical Guide to NSC781406: A Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

NSC781406 is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway critical for cell growth, proliferation, and survival. Its systematic chemical name is 2,4-difluoro-N-[2-methoxy-5-[4-[3-[4-(methylsulfonyl)-1-piperazinyl]-1-propyn-1-yl]-6-quinolinyl]-3-pyridinyl]-benzenesulfonamide.

| Property | Value |

| NSC Number | 781406 |

| CAS Number | 1676893-24-5 |

| Molecular Formula | C₂₉H₂₇F₂N₅O₅S₂ |

| Molecular Weight | 627.68 g/mol |

| Synonyms | NSC781406 |

Chemical Properties and Synthesis

Detailed experimental data on the physicochemical properties of NSC781406, such as solubility, melting point, and pKa, are not extensively reported in publicly available literature.

A specific, step-by-step synthesis protocol for NSC781406 has not been detailed in peer-reviewed publications. However, based on its complex chemical structure, the synthesis would likely involve a multi-step process culminating in the coupling of the substituted quinolinyl-pyridinyl core with the 2,4-difluorobenzenesulfonamide moiety. The synthesis of similar complex heterocyclic compounds often involves palladium-catalyzed cross-coupling reactions to form the carbon-carbon and carbon-nitrogen bonds.

Biological Activity and Mechanism of Action

NSC781406 exhibits potent inhibitory activity against multiple isoforms of PI3K and mTOR. This dual inhibition is a key characteristic, as both kinases are crucial nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Quantitative Biological Data

The following table summarizes the known inhibitory concentrations of NSC781406 against various kinases and its growth-inhibitory effects on cancer cell lines.

| Target | IC₅₀ (nM)[1] |

| PI3Kα | 2.0 |

| PI3Kβ | 9.4 |

| PI3Kγ | 2.7 |

| PI3Kδ | 14 |

| mTOR | 5.4 |

| Cell Line Panel | GI₅₀ (nM) [1] |

| NCI-60 Mean | 65 |

Mechanism of Action

NSC781406 functions as a dual inhibitor of PI3K and mTOR, which are critical components of a major signaling pathway that promotes cell growth and survival.[2] By inhibiting these kinases, NSC781406 can block the downstream signaling events that lead to cell proliferation and can induce cell death in cancer cells. The cytotoxic effects of NSC781406 have been observed in pancreatic cancer cells, where its activity is mediated through the mTOR signaling pathway.[2]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. NSC781406, by inhibiting both PI3K and mTOR, effectively shuts down this pro-survival signaling cascade at two critical points.

References

An In-depth Technical Guide to NSC781406 (CAS Number 1676893-24-5): A Potent Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC781406 is a novel, highly potent small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] As a dual inhibitor, NSC781406 offers the potential for enhanced anti-tumor efficacy by simultaneously blocking multiple critical points within the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[1] This technical guide provides a comprehensive overview of NSC781406, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and a summary of its synthesis and characterization.

Core Compound Information

| Property | Value |

| CAS Number | 1676893-24-5 |

| Molecular Formula | C₂₉H₂₇F₂N₅O₅S₂ |

| Molecular Weight | 627.68 g/mol |

| Synonyms | NSC-781406, Compound 7k[1] |

Mechanism of Action: Dual Inhibition of the PI3K/AKT/mTOR Signaling Pathway

NSC781406 exerts its anti-neoplastic effects by acting as a potent, ATP-competitive inhibitor of PI3K and mTOR kinases.[1] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively activated, promoting tumorigenesis.

By inhibiting multiple isoforms of PI3K (α, β, γ, and δ) and mTOR, NSC781406 effectively shuts down this pro-survival signaling. This dual inhibition is believed to offer a more comprehensive blockade of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[1][2]

References

The Dual PI3K/mTOR Inhibitor NSC781406: A Technical Guide to its Mechanism and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a key target for the development of novel anticancer therapeutics. NSC781406 has emerged as a highly potent small molecule inhibitor targeting this pathway, demonstrating significant cytotoxic activity across numerous cancer cell lines. This technical guide provides a comprehensive overview of the available data on NSC781406, including its inhibitory potency, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

NSC781406 functions as a dual inhibitor, targeting two key kinases in the PI3K/Akt/mTOR cascade: PI3K and mTOR. By inhibiting PI3K, NSC781406 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream kinase Akt. Concurrently, its inhibition of mTOR, a central regulator of cell growth and protein synthesis, further disrupts the signaling cascade. This dual-action mechanism provides a comprehensive blockade of the pathway, leading to potent anti-proliferative effects.

Quantitative Data Summary

The inhibitory activity of NSC781406 has been quantified through various in vitro assays, demonstrating its high potency against both its direct target and cancer cell proliferation.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PI3Kα | 2 nM | [1] |

| IC50 | BEL-7404 (Hepatocellular Carcinoma) Cell Proliferation | 20 nM | [1] |

| Mean GI50 | NCI-60 Cancer Cell Line Panel | 65 nM | [1] |

Note: The GI50 (50% growth inhibition) value represents the concentration of the compound that causes a 50% reduction in cell growth. The IC50 (half-maximal inhibitory concentration) for cell proliferation indicates the concentration required to inhibit the proliferation of 50% of the cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway with the points of inhibition by NSC781406, and a typical experimental workflow for evaluating such an inhibitor.

Detailed Experimental Protocols

PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay - Representative Protocol)

This protocol is a representative method for determining the in vitro potency of an inhibitor against PI3Kα.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

Dithiothreitol (DTT)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP

-

NSC781406 (or other test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of NSC781406 in kinase buffer.

-

Prepare the kinase reaction mixture containing PI3Kα and PIP2 in kinase buffer.

-

Add 2.5 µL of the NSC781406 dilution or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase reaction mixture to each well.

-

Initiate the reaction by adding 5 µL of ATP solution (final concentration to be optimized, often near the Km for ATP).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of NSC781406 and determine the IC50 value by fitting the data to a dose-response curve.

NCI-60 Human Tumor Cell Line Growth Inhibition Screen (Sulforhodamine B - SRB - Assay)

This assay is used to determine the growth inhibitory effects of a compound against a panel of 60 human cancer cell lines.

Materials:

-

NCI-60 cell lines

-

Complete cell culture medium

-

96-well microtiter plates

-

NSC781406

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

Procedure:

-

Inoculate cells in 96-well plates at the appropriate density and incubate for 24 hours.

-

Add NSC781406 at various concentrations (typically a 5-log dilution series) to the wells and incubate for an additional 48 hours.

-

Terminate the experiment by fixing the cells with cold 50% (w/v) TCA (final concentration 10%) for 60 minutes at 4°C.

-

Wash the plates five times with deionized water and air dry.

-

Stain the fixed cells with 100 µL of SRB solution for 10-30 minutes at room temperature.

-

Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilize the bound SRB dye with 200 µL of 10 mM Tris base solution.

-

Measure the optical density at 515 nm using a microplate reader.

-

Calculate the percentage of growth inhibition at each drug concentration and determine the GI50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation (Representative Protocol)

While specific data for NSC781406 is not publicly available, this protocol outlines the standard procedure to assess its effects on the phosphorylation of key pathway proteins.

Materials:

-

Cancer cell line (e.g., BEL-7404)

-

Complete cell culture medium

-

NSC781406

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture dishes and allow them to adhere overnight.

-

Treat the cells with various concentrations of NSC781406 for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of NSC781406 on pathway signaling.

Conclusion

NSC781406 is a potent dual inhibitor of PI3Kα and mTOR, exhibiting significant anti-proliferative activity against a broad range of cancer cell lines. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further investigation and development of this promising compound. Future studies should focus on elucidating the in-depth molecular consequences of NSC781406 treatment, particularly through detailed analysis of the phosphorylation status of key downstream effectors in the PI3K/Akt/mTOR pathway, to fully characterize its mechanism of action and therapeutic potential.

References

Apoptosis Induction by NSC781406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC781406 is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key regulators of cell growth, proliferation, and survival. While direct experimental evidence specifically detailing apoptosis induction by NSC781406 is limited in publicly available literature, its mechanism of action strongly suggests the induction of programmed cell death in cancer cells. This technical guide provides an in-depth overview of the presumed apoptotic mechanism of NSC781406, supported by data on its inhibitory concentrations. Furthermore, it offers detailed, standardized experimental protocols that can be employed to investigate and confirm its pro-apoptotic activity.

Introduction to NSC781406

NSC781406 is a small molecule inhibitor that has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines. Its primary molecular targets are PI3K and mTOR, critical components of a signaling pathway frequently dysregulated in cancer, leading to uncontrolled cell growth and evasion of apoptosis.

The PI3K/Akt/mTOR Signaling Pathway and Its Role in Apoptosis

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival through the phosphorylation and subsequent inhibition of pro-apoptotic proteins and the activation of anti-apoptotic factors. Key functions of this pathway in preventing apoptosis include:

-

Phosphorylation and inactivation of pro-apoptotic Bcl-2 family members: Akt can phosphorylate and inactivate Bad, a pro-apoptotic protein, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.

-

Inhibition of the FoxO family of transcription factors: Akt phosphorylation of FoxO transcription factors leads to their exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic genes such as Bim and Fas ligand.

-

Activation of NF-κB: The PI3K/Akt pathway can lead to the activation of the transcription factor NF-κB, which promotes the expression of anti-apoptotic genes.

-

mTOR-mediated protein synthesis: mTORC1 activation promotes the synthesis of proteins essential for cell growth and proliferation, including anti-apoptotic proteins like Mcl-1 and survivin.

By inhibiting both PI3K and mTOR, NSC781406 is expected to disrupt these pro-survival signals, thereby shifting the cellular balance towards apoptosis.

Quantitative Data for NSC781406

The following table summarizes the known inhibitory concentrations of NSC781406. While these values reflect the compound's potency in target inhibition and growth arrest, specific IC50 values for apoptosis induction have not been reported.

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (PI3Kα) | 2.0 nM | Enzyme Assay | [1] |

| IC50 (PI3Kβ) | 9.4 nM | Enzyme Assay | [1] |

| IC50 (PI3Kγ) | 2.7 nM | Enzyme Assay | [1] |

| IC50 (PI3Kδ) | 14 nM | Enzyme Assay | [1] |

| IC50 (mTOR) | 5.4 nM | Enzyme Assay | [1] |

| Mean GI50 | 65 nM | NCI-60 Cancer Cell Line Panel | [1] |

Presumed Signaling Pathway for NSC781406-Induced Apoptosis

The inhibition of PI3K and mTOR by NSC781406 is anticipated to trigger the intrinsic apoptotic pathway. The following diagram illustrates the hypothetical signaling cascade.

Experimental Protocols for Apoptosis Detection

To experimentally validate and quantify apoptosis induced by NSC781406, a series of standard assays should be performed. The following sections provide detailed methodologies for these key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic concentration of NSC781406.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

NSC781406 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of NSC781406 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the NSC781406 dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with NSC781406

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with NSC781406 at the desired concentrations for the determined time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This method detects the expression and cleavage of key apoptotic proteins.

Materials:

-

Cancer cells treated with NSC781406

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Treat cells with NSC781406, then lyse the cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the apoptotic effects of NSC781406.

Conclusion

NSC781406 is a potent dual inhibitor of the PI3K/mTOR pathway, a critical regulator of cell survival. Although direct evidence is pending, its mechanism of action strongly supports the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize the pro-apoptotic effects of NSC781406 and elucidate its precise molecular mechanism of action. Such studies are crucial for the further development of this compound as a potential anti-cancer therapeutic.

References

An In-Depth Technical Guide to NSC781406 in Different Cancer Types

A comprehensive review of the available scientific literature reveals a significant lack of specific data regarding the compound NSC781406. Despite extensive searches for its mechanism of action, effects on signaling pathways, and quantitative data in various cancer types, no specific preclinical or clinical studies detailing these aspects for NSC781406 could be identified.

The information presented below is therefore a general overview of the methodologies and signaling pathways commonly investigated for novel anti-cancer compounds. This guide is intended to provide a framework for the type of analysis that would be conducted if and when data on NSC781406 becomes publicly available.

I. General Methodologies for a Novel Anti-Cancer Compound

The preclinical evaluation of a potential anti-cancer agent typically involves a battery of in vitro assays to determine its efficacy and mechanism of action. Key experimental protocols include:

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration at which a compound inhibits cancer cell growth.

Table 1: Hypothetical IC50 Values for NSC781406 in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) after 48h |

| Lung Cancer | A549 | Data not available |

| Breast Cancer | MCF-7 | Data not available |

| Leukemia | K562 | Data not available |

| Glioblastoma | U87 | Data not available |

| Colon Cancer | HCT116 | Data not available |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., NSC781406) and incubate for a specific period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[1][2][3]

Table 2: Hypothetical Apoptosis Induction by NSC781406

| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| A549 | Data not available | Data not available |

| MCF-7 | Data not available | Data not available |

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound of interest for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis

Many anti-cancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[4][5]

Table 3: Hypothetical Cell Cycle Arrest Induced by NSC781406

| Cell Line | Treatment Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| A549 | Data not available | Data not available | Data not available | Data not available |

| HCT116 | Data not available | Data not available | Data not available | Data not available |

PI is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA.

II. Common Signaling Pathways in Cancer Targeted by Therapeutics

While the specific pathways affected by NSC781406 are unknown, the following are common targets for anti-cancer drug development. Diagrams are provided to illustrate these general pathways.

Apoptosis Signaling Pathway

Inducing apoptosis is a primary goal of many cancer therapies.[1][2][3] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

References

- 1. BIOL. 1406: Cell Cycle Flashcards by Alisa Mazur [brainscape.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Cancer stem cell enrichment in in vitro models: Techniques, insights, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of cyclins during the cell cycle pathway | Abcam [abcam.com]

- 5. scispace.com [scispace.com]

Initial Efficacy of NSC781406 in Pancreatic Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on NSC781406, a compound investigated for its therapeutic potential in pancreatic cancer. The focus is on its cytotoxic effects and mechanism of action, primarily centered around the mTOR signaling pathway. This document synthesizes key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the involved cellular processes.

Core Findings: Inhibition of Pancreatic Cancer Cell Proliferation and Viability

Initial research demonstrates that NSC781406 exhibits a cytotoxic effect on pancreatic cancer cells. Studies utilizing the PANC-1 human pancreatic cancer cell line have shown that NSC781406, alongside other mTOR inhibitors like CC-223 and BGT226, effectively suppresses key processes involved in tumor progression.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro assays assessing the efficacy of NSC781406 in PANC-1 cells.

| Assay | Treatment | Metric | Result | Citation |

| Real-Time Cell Analysis (RTCA) | 20 µM NSC781406 | Cell Index | Significant decrease compared to control | [1][2] |

| Colony Formation Assay | 20 µM NSC781406 | Number of Clones | Significant reduction compared to control | [1][2] |

| Transwell Invasion Assay | 20 µM NSC781406 | Number of Invading Cells | Significant decrease compared to control | [1][2] |

| Wound Healing Assay | 20 µM NSC781406 | Migration Rate | Slower wound closure compared to control | [1][2] |

| Western Blot | 20 µM NSC781406 | Protein Expression | Decreased phosphorylation of mTOR and S6K1 | [1][2] |

Mechanism of Action: Targeting the mTOR Signaling Pathway

NSC781406 is characterized as an mTOR inhibitor. Its mechanism of action involves the suppression of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism that is often dysregulated in pancreatic cancer.[1][2] The inhibitory effect of NSC781406 was evidenced by the reduced phosphorylation of mTOR and its downstream effector, S6K1, in PANC-1 cells.[1][2]

Experimental Protocols

The following sections detail the methodologies used in the initial efficacy studies of NSC781406.

Cell Lines and Culture

The human pancreatic cancer cell line, PANC-1, was used for all in vitro experiments. Cells were cultured in standard conditions and were in the logarithmic growth phase at the commencement of the experiments.[1]

Real-Time Cell Analysis (RTCA)

The effect of NSC781406 on PANC-1 cell proliferation was monitored in real-time using the xCELLigence RTCA DP instrument.

-

Cell Seeding: PANC-1 cells were seeded into E-16 plates at a density of 5,000 cells per well.

-

Compound Addition: After the cells were allowed to adhere and stabilize, NSC781406 was added at a concentration of 20 µM.

-

Data Acquisition: The cell index, a measure of cell number and adhesion, was monitored every 15 minutes for a duration of 90 hours.

-

Analysis: The proliferation curves of NSC781406-treated cells were compared to those of untreated control cells.[1][2]

Colony Formation Assay

This assay was performed to assess the long-term effect of NSC781406 on the proliferative capacity of single PANC-1 cells.

-

Cell Seeding: PANC-1 cells were seeded in 6-well plates at a density of 500 cells per well.

-

Treatment: The cells were treated with 20 µM NSC781406.

-

Incubation: The plates were incubated for 14 days to allow for colony formation.

-

Staining and Counting: The colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.[1][2]

Transwell Invasion Assay

The effect of NSC781406 on the invasive potential of PANC-1 cells was evaluated using a Transwell assay.

-

Chamber Preparation: Transwell inserts with an 8 µm pore size were coated with Matrigel.

-

Cell Seeding: PANC-1 cells were seeded into the upper chamber in a serum-free medium.

-

Treatment: NSC781406 at a concentration of 20 µM was added to the upper chamber. The lower chamber was filled with a medium containing a chemoattractant.

-

Incubation: The plates were incubated for 24 hours.

-

Analysis: Non-invading cells on the upper surface of the membrane were removed. The invading cells on the lower surface were fixed, stained, and counted under a microscope.[1][2]

Wound Healing Assay

This assay was used to evaluate the effect of NSC781406 on the migration of PANC-1 cells.

-

Cell Seeding: PANC-1 cells were grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip was used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The cells were then treated with 20 µM NSC781406.

-

Image Acquisition: Images of the wound were captured at 0 and 24 hours post-treatment.

-

Analysis: The rate of wound closure was measured to determine the effect on cell migration.[1][2]

Western Blotting

Western blotting was performed to determine the effect of NSC781406 on the expression and phosphorylation of proteins in the mTOR signaling pathway.

-

Cell Lysis: PANC-1 cells were treated with 20 µM NSC781406, and total protein was extracted.

-

Protein Quantification: The protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies against mTOR, phospho-mTOR, S6K1, and phospho-S6K1, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2]

References

NSC781406: A Comprehensive Technical Guide to a Potent Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC781406 is a potent small molecule inhibitor targeting two key nodes in cellular signaling: phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This dual inhibitory action makes it a compound of significant interest in oncology research. This technical guide provides a detailed overview of NSC781406, including its nomenclature, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.

Chemical Identity and Nomenclature

NSC781406 is identified by several names and codes, which are crucial for accurate tracking and data correlation in research and development.

| Identifier Type | Identifier |

| Primary Identifier | NSC781406 |

| Formal IUPAC Name | 2,4-difluoro-N-[2-methoxy-5-[4-[3-[4-(methylsulfonyl)-1-piperazinyl]-1-propyn-1-yl]-6-quinolinyl]-3-pyridinyl]-benzenesulfonamide[1] |

| Synonyms | NSC-781406, BSC89324 |

| CAS Number | 1676893-24-5[1] |

| Molecular Formula | C29H27F2N5O5S2 |

Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

NSC781406 exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[2] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. NSC781406 acts as an ATP-competitive inhibitor of both PI3K and mTOR kinases.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of NSC781406.

In Vitro Efficacy

The potency of NSC781406 has been demonstrated through various in vitro assays, including enzymatic assays and cell-based proliferation screens.

Enzymatic Inhibition

NSC781406 exhibits potent inhibitory activity against multiple isoforms of PI3K and mTOR.

| Target | IC50 (nM) |

| PI3Kα | 2.0[1] |

| PI3Kβ | 9.4[1] |

| PI3Kγ | 2.7[1] |

| PI3Kδ | 14[1] |

| mTOR | 5.4[1] |

Anti-proliferative Activity

NSC781406 has been evaluated against the NCI-60 panel of human cancer cell lines, demonstrating broad anti-proliferative activity.

| Assay | Value |

| NCI-60 Mean GI50 | 65 nM[1] |

In Vivo Efficacy

Preclinical studies in animal models have confirmed the anti-tumor activity of NSC781406 in a solid tumor setting.

Xenograft Model

In a BEL-7404 human hepatocellular carcinoma xenograft mouse model, NSC781406 demonstrated significant tumor growth inhibition.

| Parameter | Value |

| Animal Model | BEL-7404 Hepatic Cancer Mouse Xenograft[1] |

| Dosage | 30 mg/kg[1] |

| Tumor Volume Reduction | 52%[1] |

| Tolerability | Well-tolerated with no significant mortality or body weight reduction.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PI3Kα Enzyme Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of inhibitors against PI3Kα.

Figure 2: Workflow for a typical PI3Kα enzyme inhibition assay.

Methodology:

-

Compound Preparation: Prepare a 10-point, three-fold serial dilution of NSC781406 in a suitable buffer (e.g., kinase buffer).

-

Enzyme and Substrate Preparation: Dilute recombinant PI3Kα enzyme and the lipid substrate (e.g., PIP2) in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the serially diluted compound followed by the enzyme/lipid substrate mixture.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit, such as the ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

Data Analysis: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

mTOR Kinase Inhibition Assay

A similar protocol to the PI3K assay can be employed to measure the inhibitory activity of NSC781406 against mTOR.

Methodology:

-

Immunoprecipitation: Isolate mTORC1 or mTORC2 complexes from cell lysates using antibodies against raptor or rictor, respectively.

-

Compound Preparation: Prepare serial dilutions of NSC781406.

-

Kinase Reaction: Incubate the immunoprecipitated mTOR complex with a specific substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) in a kinase buffer containing ATP and the diluted compound.

-

Detection: The phosphorylation of the substrate can be detected by Western blotting using phospho-specific antibodies or through methods similar to the PI3K assay that measure ATP consumption.

-

Data Analysis: Quantify the level of substrate phosphorylation at each compound concentration to determine the IC50 value.

NCI-60 Cell Line Screening

The NCI-60 screen is a standardized protocol for assessing the anti-proliferative effects of compounds against 60 different human cancer cell lines.

Methodology:

-

Cell Plating: Inoculate the 60 cell lines into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Drug Addition: After a 24-hour incubation period, add NSC781406 at five different concentrations (typically in 10-fold or half-log dilutions).

-

Incubation: Incubate the plates for 48 hours.

-

Cell Viability Assay: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB). The amount of bound dye is proportional to the cell mass.

-

Data Analysis: Measure the optical density of the stained cells. The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line. The mean GI50 across all cell lines provides a measure of the compound's overall anti-proliferative potency.[2]

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of NSC781406 in a mouse xenograft model.

Methodology:

-

Cell Culture: Culture BEL-7404 human hepatocellular carcinoma cells under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of BEL-7404 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer NSC781406 (e.g., 30 mg/kg) to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) on a defined schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.

Conclusion

NSC781406 is a highly potent dual inhibitor of PI3K and mTOR with broad-spectrum anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo. Its well-characterized mechanism of action and preclinical profile make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds.

References

NSC781406: A Technical Guide for Academic Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NSC781406, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR). This document outlines its mechanism of action, key quantitative data, and detailed experimental protocols for its use in academic research, with a focus on its application in cancer studies.

Core Compound Information

NSC781406 is a synthetic, small-molecule inhibitor belonging to the benzenesulfonamide derivative class.[1] It has been identified as a highly potent dual inhibitor of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in various cancers.[1][2]

Quantitative Data

The inhibitory activity and anti-proliferative effects of NSC781406 have been quantified across various enzymatic and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of NSC781406

| Target | IC50 (nM) |

| PI3Kα | 2.0 |

| mTOR | Not explicitly quantified in the primary source, but identified as a potent inhibitor. |

Data sourced from Chen et al., 2016.[1]

Table 2: In Vitro Anti-proliferative Activity of NSC781406

| Cell Line | Cancer Type | IC50 (nM) |

| BEL-7404 | Hepatocellular Carcinoma | 20 |

Data sourced from Chen et al., 2016.[1]

Table 3: NCI-60 Cell Line Screen Data for NSC781406

| Parameter | Value |

| Mean GI50 | 65 nM |

GI50 is the concentration required to inhibit cell growth by 50%. Data from the NCI-60 screen indicates broad anti-proliferative activity across a panel of 60 human cancer cell lines.[3][4]

Signaling Pathway

NSC781406 exerts its anti-tumor effects by targeting the PI3K/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival and proliferation through various downstream effectors. A key downstream target of both PI3K/AKT and mTOR is the S6 ribosomal protein, whose phosphorylation is critical for protein synthesis and cell growth. By inhibiting both PI3K and mTOR, NSC781406 effectively blocks this signaling cascade at two crucial points, leading to the inhibition of cell proliferation and survival.

References

- 1. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. targetmol.com [targetmol.com]

Unveiling NSC781406: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC781406 has emerged as a potent small molecule inhibitor with significant implications for cancer research and drug development. This technical guide provides an in-depth overview of the fundamental research applications of NSC781406, focusing on its mechanism of action as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document collates available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's utility in a research setting.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. NSC781406 is a novel small molecule that has demonstrated potent inhibitory activity against both PI3K and mTOR, placing it in the esteemed class of dual PI3K/mTOR inhibitors. Its ability to concurrently block two key nodes in this oncogenic pathway makes it a valuable tool for basic research and a promising candidate for further preclinical and clinical investigation. This guide aims to consolidate the current knowledge on the basic research applications of NSC781406, providing a technical resource for researchers in the field.

Mechanism of Action

NSC781406 exerts its biological effects through the direct inhibition of the kinase activity of PI3K and mTOR. By binding to the ATP-binding pocket of these enzymes, it prevents the phosphorylation of their downstream substrates, thereby disrupting the entire PI3K/Akt/mTOR signaling cascade. This dual inhibition is significant as it can potentially overcome the feedback activation of Akt that is often observed with mTOR-only inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for NSC781406, providing a clear comparison of its activity across different assays and models.

Table 1: In Vitro Kinase Inhibitory Activity of NSC781406

| Target | IC50 (nM) |

| PI3Kα | 2.0 |

| PI3Kβ | 9.4 |

| PI3Kγ | 2.7 |

| PI3Kδ | 14 |

| mTOR | 5.4 |

Table 2: In Vitro Anti-proliferative and In Vivo Antitumor Activity of NSC781406

| Assay/Model | Cell Line/Tumor Type | Parameter | Value |

| NCI-60 Panel | 60 Human Cancer Cell Lines | Mean GI50 | 65 nM |

| Hepatic Cancer Xenograft | BEL-7404 | Tumor Volume Reduction (30 mg/kg) | Significant |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by NSC781406 and common experimental workflows used to characterize its activity are provided below.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by NSC781406.

Caption: General Experimental Workflow for NSC781406 Characterization.

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize PI3K/mTOR inhibitors like NSC781406. It is important to note that the specific protocols used in the original characterization of NSC781406 are not publicly available in comprehensive detail. Therefore, the following are standardized methods that can be adapted for the evaluation of this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the IC50 of an inhibitor against PI3K and mTOR kinases.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR)

-

ATP (at a concentration around the Km for each kinase)

-

NSC781406 (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of NSC781406 in DMSO, and then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase/substrate mix to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of NSC781406 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

This protocol is based on the standardized methodology used by the National Cancer Institute for the NCI-60 screen.

Materials:

-

NCI-60 cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

NSC781406 (in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Seed cells in 96-well plates at their predetermined optimal density and incubate for 24 hours.

-

Add NSC781406 at various concentrations to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 48 hours.

-

For adherent cells, gently add cold TCA to a final concentration of 10% to fix the cells. For suspension cells, pellet the cells before fixation.

-

Incubate at 4°C for 60 minutes.

-

Wash the plates five times with water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and stain for 10 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition (GI50) for each cell line.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with NSC781406.

Materials:

-

Cancer cell line of interest (e.g., BEL-7404)

-

Complete cell culture medium

-

NSC781406 (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of NSC781406 for a specified time (e.g., 2-24 hours).

-

Lyse the cells and determine the protein concentration using the BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Human Tumor Xenograft Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of NSC781406 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line (e.g., BEL-7404)

-

Matrigel or other appropriate vehicle for cell injection

-

NSC781406

-

Vehicle for drug administration (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer NSC781406 (e.g., 30 mg/kg) and vehicle to the respective groups via the desired route (e.g., oral gavage) on a predetermined schedule (e.g., daily).

-

Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy.

Conclusion

NSC781406 is a potent dual PI3K/mTOR inhibitor with demonstrated in vitro and in vivo anti-cancer activity. This technical guide provides a centralized resource for researchers interested in utilizing this compound in their studies. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a solid foundation for designing and interpreting experiments aimed at further elucidating the biological effects and therapeutic potential of NSC781406. As research in this area continues, a deeper understanding of the nuanced applications and mechanisms of this promising inhibitor is anticipated.

Methodological & Application

Application Notes and Protocols for NSC781406 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC781406 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] This document provides detailed protocols for the in vitro evaluation of NSC781406, including cytotoxicity assessment and analysis of its effects on key signaling pathways. The methodologies described herein are intended to serve as a guide for researchers investigating the cellular and molecular effects of this compound.

Data Presentation

Table 1: Inhibitory Activity of NSC781406

| Target | IC50 (nM) | Notes |

| PI3Kα | 2.0 | [1] |

| PI3Kβ | 9.4 | |

| PI3Kγ | 2.7 | |

| PI3Kδ | 14 | |

| mTOR | 5.4 | |

| Cell Line Panel | GI50 (nM) | Notes |

| NCI-60 Mean | 65 | Mean growth inhibition across 60 human cancer cell lines. |

Signaling Pathways

NSC781406 primarily targets the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer.

Additionally, some evidence suggests that NSC781406 may stimulate Mitogen-Activated Protein Kinase Kinase Kinase 1 (MEKK1), which can activate the c-Jun N-terminal Kinase (JNK) pathway and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by NSC781406.

Caption: Postulated involvement of NSC781406 in the MEKK1/JNK signaling pathway.

Experimental Protocols

General Cell Culture Guidelines

-

Cell Lines: A variety of human cancer cell lines can be used. Based on the NCI-60 data, cell lines from melanoma, ovarian, CNS, and colon cancer panels showed sensitivity. It is recommended to use well-characterized cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or U87 MG (glioblastoma). The BEL-7404 cell line, previously used in a xenograft model, has been identified as a HeLa derivative and its use is discouraged.[2]

-

Culture Medium: Use the appropriate culture medium as recommended by the cell line supplier (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells when they reach 80-90% confluency.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This protocol determines the concentration of NSC781406 that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

-

NSC781406 stock solution (e.g., 10 mM in DMSO)

-